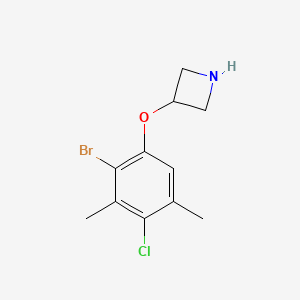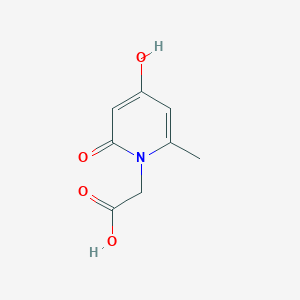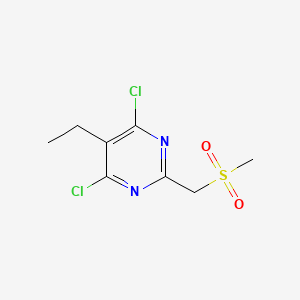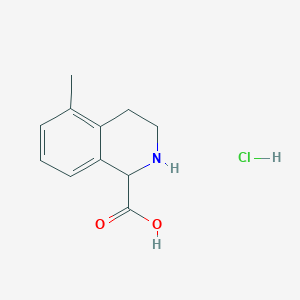
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Übersicht
Beschreibung
“3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is a chemical compound with the CAS number 1220027-00-8 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula for “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is C11H13BrClNO . The molecular weight is 290.58 g/mol .Physical And Chemical Properties Analysis
The compound “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” should be stored sealed in dry conditions at 2-8°C . Other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
This compound is utilized in the quantification of carbamate pesticides in water samples. The method involves solid phase microextraction combined with gas chromatography-triple quadrupole mass spectrometry . This application is crucial for ensuring the safety of drinking water and monitoring environmental pollution.
Analytical Chemistry
In analytical chemistry, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is used during the LC-MS-MS analysis of N-methyl carbamate pesticide residues in vegetables and grains . This helps in ensuring food safety and compliance with regulatory standards.
Disinfection and Sanitation
Although not directly related to the exact compound , a structurally similar compound, 4-Chloro-3,5-dimethylphenol , is widely used in hospitals and households for disinfection and sanitation purposes . It’s plausible that the azetidine derivative could be explored for similar antimicrobial properties.
Biopharma Production
The azetidine derivative may find applications in biopharma production, where it could be involved in the synthesis of pharmaceuticals or as a reagent in the development of new drugs . Its role could be pivotal in the creation of medications with improved efficacy.
Controlled Environment
In controlled environment settings, such as laboratories and production facilities, this compound could be used in maintaining sterile conditions or in the research of new materials for controlled environment solutions .
Advanced Battery Science and Technology
The compound’s unique structure might make it a candidate for research in advanced battery science and technology. It could be involved in the development of new materials that improve battery life and performance .
Wirkmechanismus
The mechanism of action for “3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine” is not specified in the search results. It’s important to note that this compound is intended for research use only.
Eigenschaften
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCATXYVMOLAKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)




![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)




![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)

![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)